Home > Products > Building Blocks P19962 > 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine
7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine - 5006-56-4

7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Catalog Number: EVT-435201
CAS Number: 5006-56-4
Molecular Formula: C7H8N4
Molecular Weight: 148.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole

  • Compound Description: This compound is a dipharmacophore, meaning it contains two distinct pharmacophores within its structure. It was studied for its potential biological activity due to the presence of these pharmacophores. Two polymorphic forms of this compound were identified, differing in their molecular and crystal structures. []
  • Relevance: This compound shares the core 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl structure with 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine, but instead of an amine group at the 3-position, it has a 5-(1,2,4-oxadiazol-3-yl) substituent. []

4,5-Dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine

  • Compound Description: This compound serves as a base structure for synthesizing a series of urea derivatives designed as potential anticancer agents. These derivatives exhibited varying degrees of cytotoxicity against human neuroblastoma and colon carcinoma cell lines. []
  • Relevance: This compound features a similar triazolopyridine core as 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine, with the key difference being the fused benzene ring forming a quinoline structure. []

3H-[1,2,3]Triazolo[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives

  • Compound Description: This novel heterocyclic system was synthesized and studied using Density Functional Theory (DFT) to understand the regioselectivity of ring closure. []
  • Relevance: While structurally distinct, these compounds exemplify the diverse chemical space explored by fusing triazole rings with other heterocycles, similar to the triazolopyridine core of 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine. []
  • Compound Description: These two classes of compounds were obtained through oxidative cyclization of pyridinyl guanidine derivatives. Interestingly, the synthesis sometimes yielded both the expected [, , ]triazolo[1,5-a]pyridin-2-amines and the unexpected [, , ]triazolo[4,3-a]pyridin-3-amine products. [, ]
  • Relevance: The [1,2,4]Triazolo[4,3-a]pyridin-3-amines are directly related to 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine as they share the same core triazolopyridine scaffold with the amine substituent at the 3-position. [, ]

N,N'-Dimethyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]-benzodiazepin-5-amine (RL142)

  • Compound Description: This compound is recognized for its anti-inflammatory activity. Its crystal structure was analyzed and compared to other pharmacologically active [, , ]triazolo[4,3-a][1,5]benzodiazepines. []
  • Relevance: This compound highlights the pharmacological potential of incorporating the [1,2,4]triazolo[4,3-a]pyridine core, as found in 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine, into larger fused ring systems like benzodiazepines. []
Overview

7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound classified under triazolopyridines. This compound features a triazole ring fused to a pyridine ring, with a methyl group at the 7th position and an amine group at the 3rd position. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research .

Source

The compound can be synthesized from commercially available precursors, primarily through methods involving cyclization reactions. Its derivatives have been explored for potential applications in drug development, particularly as inhibitors for various biological targets .

Classification

7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine belongs to the class of triazolopyridines, which are characterized by their fused triazole and pyridine rings. This classification highlights its relevance in medicinal chemistry due to the pharmacological properties associated with triazole and pyridine moieties.

Synthesis Analysis

Methods

The synthesis of 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine typically involves the following steps:

  1. Starting Materials: The synthesis often begins with 3-amino-5-methylpyridine and hydrazine derivatives.
  2. Cyclization Reaction: The cyclization is performed under reflux conditions using solvents like ethanol or acetic acid. Catalysts may be employed to facilitate the reaction.
  3. Purification: Following synthesis, the product is purified through recrystallization or chromatography techniques.

Technical Details

The reaction conditions are critical for achieving high yields and purity. For instance, using continuous flow reactors can optimize reaction parameters for industrial-scale production. Reaction temperatures, solvent choice, and catalyst type significantly influence the final product's quality .

Molecular Structure Analysis

Structure

The molecular structure of 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine can be represented as follows:

  • Molecular Formula: C_7H_8N_4
  • Molecular Weight: 164.17 g/mol
  • Structural Features:
    • A triazole ring fused with a pyridine ring.
    • A methyl group at position 7.
    • An amine group at position 3.

Data

X-ray diffraction studies reveal that the compound crystallizes in the monoclinic system with specific unit cell parameters (a = 5.5666 Å, b = 12.6649 Å, c = 16.8190 Å) and exhibits hydrogen bonding interactions that stabilize its structure .

Chemical Reactions Analysis

Reactions

7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine undergoes several chemical reactions:

  1. Oxidation: The hydroxyl group can be oxidized to form ketone derivatives using reagents like potassium permanganate.
  2. Reduction: The triazole ring can be reduced under specific conditions to yield various derivatives.
  3. Substitution Reactions: The methyl group can be substituted with different functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
  • Reduction: Catalytic hydrogenation using palladium on carbon.
  • Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride .
Mechanism of Action

The mechanism of action for compounds like 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine often involves interaction with specific biological targets such as kinases or receptors:

  1. Target Binding: The compound binds to target proteins (e.g., c-Met or VEGFR-2) through non-covalent interactions.
  2. Inhibition: This binding inhibits downstream signaling pathways critical for cell proliferation and survival.

Experimental evaluations have demonstrated its effectiveness against various cancer cell lines by disrupting these signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as crystalline solids.
  • Solubility: Soluble in polar solvents such as ethanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Spectroscopic Data: Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) provide insights into functional groups and molecular dynamics.

Relevant analyses include X-ray diffraction studies that confirm its crystalline structure and stability through hydrogen bonding interactions .

Applications

7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine has several scientific applications:

  1. Medicinal Chemistry: Investigated as a potential therapeutic agent due to its biological activity against cancer cell lines.
  2. Drug Development: Used as a scaffold for developing new inhibitors targeting various kinases involved in cancer progression.
  3. Biochemical Research: Serves as a model compound for studying triazole-pyridine interactions in drug design.

Its unique structural features make it a valuable candidate in ongoing research aimed at developing novel therapeutic agents with improved efficacy and selectivity against specific targets .

Synthetic Chemistry of 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Multi-Step Synthesis Strategies Involving Hydrazine and Orthoester Cyclization

The core synthetic approach to 7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine relies on cyclocondensation reactions between hydrazine derivatives and orthoesters. A representative route begins with 2-amino-6-methylpyridine, which undergoes diazotization followed by nucleophilic displacement to install a hydrazine moiety at the C2 position. Subsequent reaction with trimethyl orthoformate under acidic catalysis triggers cyclodehydration, forming the triazolopyridine core. This step exploits the electrophilic character of orthoesters, which act as carbonyl equivalents to facilitate ring closure [4] [6].

Critical to this strategy is regioselectivity control, as competing pathways could yield isomeric [1,2,4]triazolo[4,3-c]pyrimidines. Steric and electronic factors inherent to the 6-methylpyridine scaffold direct cyclization exclusively toward the [4,3-a] isomer. Post-cyclization, the 3-amine functionality is introduced via nucleophilic displacement of a chloro intermediate generated by phosphoryl chloride-mediated chlorination. This sequence achieves overall yields of 40–65% on multi-gram scales, with purity >95% confirmed by LC-MS and elemental analysis [6].

Palladium-Catalyzed Cross-Coupling for Substituent Diversification

Palladium catalysis enables strategic functionalization of the triazolopyridine scaffold after core assembly. Suzuki-Miyaura coupling proves particularly effective for introducing diverse aryl/heteroaryl groups at the C5 position. Key to success is the use of electron-deficient phosphine ligands (e.g., SPhos, XPhos) that suppress catalyst deactivation by the basic triazole nitrogen. A representative protocol employs 5-bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine with phenylboronic acid, Pd(OAc)₂ (2 mol%), and SPhos (4 mol%) in toluene/water (3:1) at 80°C, achieving 85% conversion to the 5-phenyl derivative within 12 hours [5].

Alternatively, direct C-H arylation at C5 avoids pre-halogenation steps. Using Pd(OAc)₂ (5 mol%), 2,6-dimethoxybenzoquinone as an oxidant, and pivalic acid as a cocatalyst, electron-rich aryl iodides couple efficiently in DMA at 120°C. This method exhibits excellent regioselectivity due to the inherent electron deficiency at C5, enabling installation of pharmacophores like 3,4-dimethoxyphenyl (72% yield) or 4-cyanophenyl (68% yield) [5] [6].

Table 1: Palladium-Catalyzed Diversification Reactions

Reaction TypeConditionsSubstituentYield (%)
Suzuki-MiyauraPd(OAc)₂/SPhos, K₂CO₃, toluene/H₂OC5-Ph85
Suzuki-MiyauraPd(dppf)Cl₂, K₃PO₄, dioxaneC5-4-pyridyl78
Direct C-H ArylationPd(OAc)₂, Ag₂CO₃, pivalic acid, DMAC5-4-COOMePh72

Reduction and Functionalization of Nitro Precursors

The 3-amine group is efficiently installed via chemoselective reduction of a nitro precursor (5-nitro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine). Modern reduction protocols prioritize metal-free conditions to avoid product contamination. Tetrahydroxydiboron (B₂(OH)₄) in water at 60°C achieves quantitative reduction within 2 hours, benefiting from operational simplicity and tolerance of sensitive functional groups like esters and halogens [5].

For substrates requiring orthogonal deprotection, catalytic transfer hydrogenation offers advantages. Pd/C (1 mol%) with ammonium formate in methanol reduces nitro groups at 25°C within 30 minutes while preserving benzyl-protected amines or alkenes. This method achieves >95% conversion with easy catalyst removal by filtration. Alternatively, samarium(II) iodide reduction enables selective nitro reduction even in the presence of azides or epoxides, though it requires strict anhydrous conditions [5].

Post-reduction functionalization exploits the nucleophilicity of the 3-amine. Acylation with acid chlorides in pyridine yields amides (e.g., acetamide, 89%; benzamide, 82%), while sulfonylation with arylsulfonyl chlorides provides sulfonamides. The amine also participates in reductive amination with aldehydes and NaBH₃CN, enabling installation of alkyl chains (e.g., methyl, ethyl, benzyl) with yields of 75–90% [5] [10].

Table 2: Nitro Reduction Methodologies

Reduction SystemConditionsYield (%)Functional Group Tolerance
Tetrahydroxydiboron / H₂O60°C, 2 h>95Halogen, ester, vinyl
Pd/C (1 mol%) – NH₄HCO₂ / MeOH25°C, 0.5 h92Benzyl, alkene
HSiCl₃ – (i-Pr)₂NEt / CH₂Cl₂25°C, 4 h88Ketone, nitrile
SmI₂ – THF / HMPA25°C, 12 h85Azide, epoxide

Comparative Analysis of Solid-Phase vs. Solution-Phase Synthetic Routes

Solution-phase synthesis dominates large-scale production (≥100 g) of 7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine. Advantages include straightforward purification via crystallization (using ethanol/water mixtures) and scalability to kilogram quantities. The typical linear sequence—hydrazination, orthoester cyclization, chlorination, amination—achieves overall yields of 50–60% with >98% HPLC purity after recrystallization. However, intermediates like 2-hydrazinyl-6-methylpyridine require low-temperature handling due to instability, and chromatographic purification of polar intermediates can diminish yields [6] [9].

Solid-phase approaches employ chlorotrityl chloride resin as a handle for stepwise assembly. The pyridine nitrogen is first anchored to the resin via an acid-labile linker, followed by hydrazine attachment, orthoester cyclization, and nucleophilic amination. Final cleavage with 1% trifluoroacetic acid (TFA) in dichloromethane liberates the product. This method enables automation compatibility and eliminates intermediate isolations, though linker hydrolysis risks generate truncated sequences. Yields per step exceed 95% by HPLC, but cumulative losses during washes and cleavages limit overall yields to 30–40% for sequences exceeding four steps [4] [6] [9].

Table 3: Solution-Phase vs. Solid-Phase Synthesis Comparison

ParameterSolution-PhaseSolid-Phase
Overall Yield50–60%30–40%
Purity (HPLC)>98% after crystallization90–95% after cleavage
Scale FeasibilityMulti-kilogramMilligrams to grams
AutomationLimitedHighly amenable
Key AdvantageCost-effective at scaleNo intermediate purification
Key LimitationChromatography for polar intermediatesTruncation sequences (5–10%)

Hybrid strategies leverage soluble polymer supports like polyethylene glycol (PEG) to combine advantages. PEG-bound precursors undergo solution-like reactions with precipitation purification, mitigating resin heterogeneity issues. This approach achieves 70–75% overall yields with purity >95%, though it requires specialized PEG derivatives and remains costly above 10-g scales [6] [9].

Properties

CAS Number

5006-56-4

Product Name

7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine

IUPAC Name

7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

InChI

InChI=1S/C7H8N4/c1-5-2-3-11-6(4-5)9-10-7(11)8/h2-4H,1H3,(H2,8,10)

InChI Key

BOMGURPAEXSYAI-UHFFFAOYSA-N

SMILES

CC1=CC2=NN=C(N2C=C1)N

Canonical SMILES

CC1=CC2=NN=C(N2C=C1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.